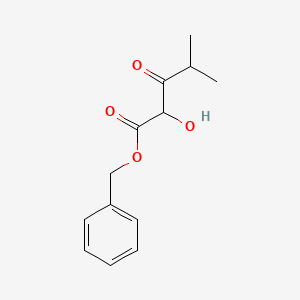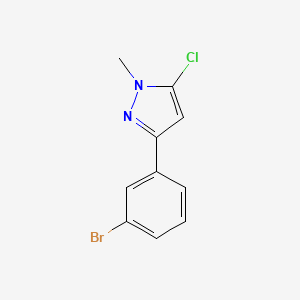![molecular formula C22H16Cl2F6O2 B13701855 (4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)
(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone is an organic compound that features a cyclopropyl ring substituted with a trifluoromethyl group and a methanone group attached to a 4-chlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(trifluoromethyl)cyclopropane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)phenylmethanone: Similar structure but lacks the trifluoromethyl group.
(4-Bromophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone: Similar structure with a bromine atom instead of chlorine.
(4-Chlorophenyl)-[2-(methyl)cyclopropyl]methanone: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in (4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These features can enhance the compound’s performance in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C22H16Cl2F6O2 |
|---|---|
Peso molecular |
497.3 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone |
InChI |
InChI=1S/2C11H8ClF3O/c2*12-7-3-1-6(2-4-7)10(16)8-5-9(8)11(13,14)15/h2*1-4,8-9H,5H2 |
Clave InChI |
UEVOEIUKFBYOON-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl.C1C(C1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


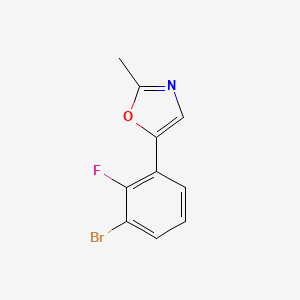
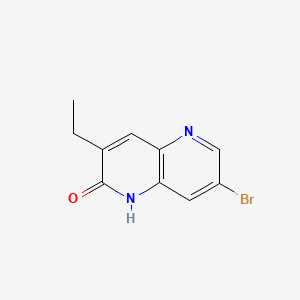
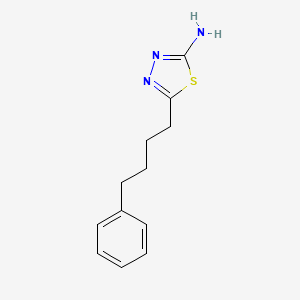
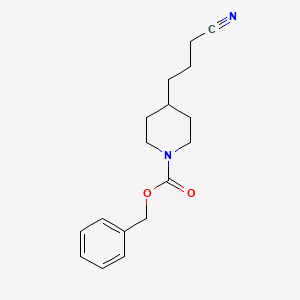
![Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate](/img/structure/B13701808.png)

